molecular formula C20H27N7 B2611079 7-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 2380175-52-8

7-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No. B2611079
CAS RN: 2380175-52-8
M. Wt: 365.485
InChI Key: WTCCXMLYUGZYKN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups including pyrimidine, piperazine, and pyrazolo . Pyrimidine is a basic aromatic ring structure found in many important biomolecules like DNA and RNA. Piperazine is a cyclic amine that is often used in the creation of many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups . The exact structure would depend on the specific locations and orientations of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be quite varied due to the presence of several reactive functional groups. For example, the pyrimidine ring is known to undergo reactions with electrophiles, nucleophiles, and radicals .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain a pyrimidine ring work by interfering with the synthesis of DNA or RNA, thereby inhibiting the growth of cells .

Future Directions

The future directions for research into this compound would likely involve further exploration of its potential uses. This could include testing its biological activity, optimizing its synthesis process, and investigating its mechanism of action .

properties

IUPAC Name

7-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N7/c1-14-11-19(27-18(23-14)10-15(2)24-27)26-8-6-25(7-9-26)17-12-16(20(3,4)5)21-13-22-17/h10-13H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCCXMLYUGZYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2N3CCN(CC3)C4=NC=NC(=C4)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl-6-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine

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